N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-amino-1H-pyrazole with appropriate aldehydes or ketones, followed by cyclization and subsequent methylation and thiolation steps. The reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-CPBA), reducing agents (e.g., tin(II) chloride, iron powder), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents like ethanol, DMF, or dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted amines, and thiols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-viral activities.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N,N-Dimethyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine include other pyrazolopyrimidines and related heterocyclic compounds, such as:
- 6-Chloropyrimido[5,4-d]pyrimidin-4(3H)-one
- Pyrrolo[2,3-d]pyrimidine derivatives
- Thieno[2,3-d]pyrimidin-4-amines
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the dimethylamino and methylthio groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H11N5S |
---|---|
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N,N-dimethyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N5S/c1-13(2)7-5-4-9-12-6(5)10-8(11-7)14-3/h4H,1-3H3,(H,9,10,11,12) |
InChI Key |
ZUAWLINKLYUIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC2=C1C=NN2)SC |
Origin of Product |
United States |
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